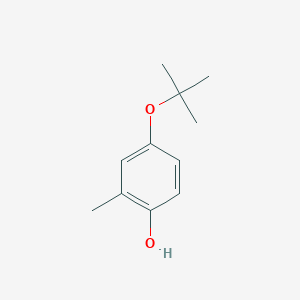

4-(Tert-butoxy)-2-methylphenol

Description

Overview of Hindered Phenols in Organic Chemistry

Within the diverse family of substituted phenols, hindered phenols are a subclass of significant industrial and academic interest. These compounds are distinguished by the presence of bulky alkyl groups, typically tert-butyl groups, at one or both positions ortho to the hydroxyl group. mfa.org This steric bulk around the hydroxyl moiety is the defining feature of hindered phenols and is the source of their unique reactivity. mfa.orgvinatiorganics.com

The primary role of hindered phenols in organic chemistry is as antioxidants. vinatiorganics.comwelltchemicals.com The steric hindrance around the hydroxyl group does not prevent it from donating a hydrogen atom to scavenge free radicals, but it effectively stabilizes the resulting phenoxy radical. partinchem.com This stability prevents the radical from propagating chain reactions, thereby inhibiting oxidative degradation processes. welltchemicals.compartinchem.com This property is extensively exploited in the stabilization of polymers, rubbers, lubricants, and foods. vinatiorganics.comvinatiorganics.com Common examples of hindered phenols include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). vinatiorganics.com

Significance of Phenolic Structure-Reactivity Relationships

The relationship between the structure of a phenolic compound and its reactivity is a fundamental concept in organic chemistry. The nature, position, and number of substituents on the aromatic ring profoundly influence the compound's chemical behavior. ijhmr.com Electron-donating groups, for instance, increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. youtube.com Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles.

The antioxidant activity of phenolic compounds is also intricately linked to their structure. The number and position of hydroxyl groups, as well as the presence of other substituents, can significantly impact their ability to donate hydrogen atoms and stabilize the resulting radical. nih.govnih.gov For example, the presence of an electron-donating group can enhance the stability of the phenoxy radical, thereby increasing the antioxidant potential. nih.gov Quantitative structure-activity relationship (QSAR) studies are often employed to model and predict the antioxidant activities of new phenolic compounds based on their structural parameters. nih.gov

Research Trajectory of 4-(Tert-butoxy)-2-methylphenol within Chemical Sciences

This compound is a substituted phenolic compound that has garnered attention in chemical research primarily as a synthetic intermediate. Its structure combines the features of a hindered phenol (B47542) with a protected hydroxyl group in the form of a tert-butoxy (B1229062) ether. This unique combination allows for selective reactions at different positions of the molecule.

The synthesis of this compound can be achieved through various methods, often involving the alkylation of 2-methylhydroquinone. Research in this area focuses on developing efficient and selective synthetic routes.

In the realm of synthetic applications, this compound serves as a valuable building block. The tert-butoxy group can be cleaved under specific conditions to reveal the free hydroxyl group, allowing for subsequent transformations. This protecting group strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. While not as widely studied as commodity hindered phenols like BHT, the research trajectory of this compound highlights its utility in specialized synthetic applications where controlled reactivity and sequential functionalization are paramount.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98-27-1 nih.gov |

| Molecular Formula | C11H16O nih.gov |

| Molecular Weight | 164.25 g/mol sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| Purity | 95% sigmaaldrich.com |

Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR Spectra | Available nih.gov |

| GC-MS | Available nih.gov |

| FTIR Spectra | Available nih.gov |

| FT-Raman Spectra | Available nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C11H16O2 |

|---|---|

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C11H16O2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,12H,1-4H3 |

InChI Key |

VLPCENQGMKRFJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxy 2 Methylphenol

Traditional Synthesis Routes

Traditional methods for synthesizing 4-(tert-butoxy)-2-methylphenol have relied on well-established organic reactions, primarily focusing on the derivatization of phenol (B47542).

Alkylation reactions are a cornerstone in the synthesis of phenol derivatives. slchemtech.com The Friedel-Crafts alkylation, a classic method, involves reacting a phenol with an alkylating agent in the presence of a Lewis acid catalyst. slchemtech.com Common catalysts include aluminum chloride, sulfuric acid, or thionyl chloride. slchemtech.com The reaction proceeds through the formation of an active ionic species from the catalyst, which then complexes with the phenol, allowing for nucleophilic substitution by the alkyl group. slchemtech.com

Another approach is direct alkylation, which can be performed at high temperatures and pressures without an acid catalyst, relying on free radical substitution. slchemtech.com Base-catalyzed alkylation offers a method for selective substitution. slchemtech.com

The synthesis of 2-tert-butyl-4-methylphenol (B42202), a related compound, has been achieved through the alkylation of p-cresol (B1678582) with tert-butyl alcohol. mdpi.com This reaction can be catalyzed by a deep eutectic solvent prepared from caprolactam and p-toluenesulfonic acid, demonstrating a move towards milder reaction conditions. mdpi.com

Table 1: Comparison of Catalysts for the Alkylation of p-Cresol with tert-Butyl Alcohol

| Catalyst | Reaction Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|

| UDCaT-1 | 100 | 45 | mdpi.com |

| Deep Eutectic Solvent | Room Temperature | >90 | mdpi.com |

The formation of the ether linkage in this compound is a critical step. Catalytic etherification of phenols offers several advantages, including improved yields and selectivity. google.com A variety of catalysts can be employed, including solid-liquid phase transfer catalysts like PEG400, which can facilitate the reaction in the absence of a solvent. tandfonline.com This method has been shown to produce aromatic ethers in excellent yields (above 86%). tandfonline.com

Palladium-catalyzed etherification of phenols with vinyl ethylene (B1197577) carbonate has been established as a method to produce allylic aryl ethers under mild conditions. frontiersin.org Nickel-catalyzed etherification using visible-light-induced energy transfer represents another modern approach for coupling phenols with aryl halides. acs.org

For the synthesis of aryl ethers, two-step etherification of phenolic oil with methanol (B129727) has been explored, utilizing alumina-supported metal salts as catalysts. rsc.org This process involves first converting a mix of alkylphenols and alkoxyphenols to a product rich in alkylphenols, followed by the etherification of these alkylphenols. rsc.org

Table 2: Catalysts for the Two-Step Etherification of Phenolic Oil

| Step | Catalyst | Optimized Temperature (°C) | Key Outcome | Reference |

|---|---|---|---|---|

| 1 | Na2SO3/Al2O3 | 500 | Near complete disappearance of alkoxyphenols | rsc.org |

| 2 | KH2PO4/Al2O3 | 450 | High content of arylethers (62.87%) | rsc.org |

The introduction of a methyl group at the ortho position to the hydroxyl group is a key structural feature of this compound. The methylation of phenol can be achieved with high ortho-selectivity using certain catalysts. For instance, the methylation of phenol with methanol over iron, vanadium, and zirconium doped cerium nano oxides can achieve 80-90% conversion and 90% ortho selectivity. researchgate.net

A non-catalytic method for ortho-selective methylation of phenol has been demonstrated in supercritical methanol. acs.org This process yields o-cresol (B1677501) with high selectivity compared to p-cresol and anisole. acs.org German patent DE3103665C2 describes a process for the o-methylation of phenols using a catalyst containing iron oxide, vanadium oxide, and other metal oxides. google.com

Advanced Synthetic Techniques and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes.

While this compound itself is not chiral, the principles of enantioselective synthesis are relevant for creating chiral derivatives of phenols. researchgate.netnih.govnih.gov Catalytic enantioselective synthesis is a powerful tool for producing chiral molecules with high efficiency. researchgate.net For example, chiral phosphoric acid catalysis has been used for the asymmetric amination of phenol-containing calix acs.orgarenes. researchgate.net

The enantioselective synthesis of binaphthyl polymers has been achieved through asymmetric oxidative phenolic coupling using a chiral 1,5-diaza-cis-decalin copper catalyst. nih.gov Furthermore, the synthesis of chiral biphenols can be accomplished from 1,4-diketones through a traceless central-to-axial chirality exchange. nih.gov

Flow chemistry offers significant advantages for chemical production, including enhanced safety, better heat and mass transfer, and the ability to scale up reactions efficiently. nih.govamt.ukvapourtec.com This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. amt.uk

Applications of flow chemistry are diverse and include nitrations, hydrogenations, and halogenations. amt.uk While specific applications for the synthesis of this compound are not widely reported, the principles of flow chemistry are applicable to the underlying reactions such as etherification and alkylation. nih.govvapourtec.com For instance, flow reactors can be used to generate unstable reagents in situ and allow for consecutive reactions in a rapid and controlled manner. nih.gov The use of flow chemistry in the pharmaceutical industry for the manufacturing of active pharmaceutical ingredients (APIs) highlights its potential for producing fine chemicals like this compound. researchgate.net

Biocatalytic Transformations

The application of biocatalysis for the synthesis of this compound represents a forward-looking, though not yet extensively documented, approach. The principles of enzymatic reactions offer a roadmap for potential green synthetic routes. While direct biocatalytic synthesis of this specific compound is not widely reported in current literature, analogous enzymatic transformations provide a strong basis for its feasibility.

A potential biocatalytic pathway is the regioselective O-tert-butylation of 2-methylhydroquinone. Enzymes such as lipases, known for their efficacy in catalyzing etherification reactions in non-aqueous media, could be employed. For instance, immobilized lipases like Candida antarctica lipase (B570770) B (CAL-B) have demonstrated success in the synthesis of other lipophilic phenolic antioxidants. researchgate.net The key challenge lies in achieving high regioselectivity to favor etherification at the C4 hydroxyl group over the C1 hydroxyl group of the 2-methylhydroquinone substrate. Optimization of reaction conditions, including the choice of solvent, temperature, and the tert-butylating agent (such as isobutylene (B52900) or tert-butanol), would be paramount.

Another theoretical biocatalytic strategy involves the specific hydroxylation of 3-methyl-4-(tert-butoxy)phenol using a hydroxylase enzyme. Cytochrome P450 monooxygenases, for example, are known for their ability to introduce hydroxyl groups onto aromatic rings. google.com Engineering a P450 enzyme with precise regioselectivity for the C1 position would be necessary to produce the desired product and avoid the formation of isomeric impurities.

The broader field of biocatalytic alkylation chemistry is rapidly advancing, with new enzymes being developed that can form C-O bonds with high selectivity. capes.gov.br These advancements pave the way for future research into a dedicated biocatalyst for the efficient and environmentally benign production of this compound.

Reaction Pathway Optimization and Yield Enhancement

Optimizing the synthetic pathway to maximize the yield and purity of this compound is a critical focus of chemical research and industrial production. The most common route, the Friedel-Crafts O-alkylation of 2-methylhydroquinone with a tert-butylating agent like tert-butanol (B103910) or isobutylene, is subject to various parameters that can be fine-tuned to enhance efficiency.

Reaction Conditions: The optimization of reaction parameters is crucial for driving the reaction towards the desired product and minimizing side reactions.

Temperature: The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also promote the formation of byproducts, such as the di-tert-butylated ether and products of C-alkylation.

Molar Ratio: The stoichiometry of the reactants, specifically the molar ratio of 2-methylhydroquinone to the tert-butylating agent, significantly influences the product distribution. An excess of the alkylating agent can increase the conversion of the starting material but also raises the likelihood of forming the di-substituted byproduct, 2,5-di-tert-butoxy-1-methylbenzene.

Reaction Time: The duration of the reaction is optimized to achieve maximum conversion without leading to product degradation or the formation of further byproducts.

The following interactive table summarizes key parameters and their influence on the synthesis of this compound.

| Parameter | Optimization Goal | Effect on Yield and Selectivity |

| Catalyst | High activity and regioselectivity, recyclability | Solid acid catalysts like zeolites or clays (B1170129) can enhance selectivity for O-alkylation and simplify work-up, improving overall yield. |

| Temperature | Balance reaction rate and byproduct formation | An optimal temperature ensures efficient conversion while minimizing the formation of isomers and di-alkylated products. |

| Molar Ratio | Maximize mono-alkylation | A carefully controlled ratio of 2-methylhydroquinone to the tert-butylating agent is crucial to prevent over-alkylation. |

| Solvent | Facilitate reaction and product separation | The choice of an appropriate solvent can influence catalyst performance and the solubility of reactants and products. |

| Reaction Time | Achieve high conversion without degradation | Sufficient time is needed for the reaction to proceed to completion, but prolonged times can lead to undesired side reactions. |

Analysis of Synthetic Byproducts and Impurities

A thorough understanding and analysis of the byproducts and impurities formed during the synthesis of this compound are essential for process control and ensuring the quality of the final product. The primary synthetic route, O-alkylation of 2-methylhydroquinone, can generate several undesired compounds.

The main impurities typically arise from a lack of complete regioselectivity and from over-alkylation.

Isomeric Byproduct: The primary isomeric impurity is 3-(tert-butoxy)-2-methylphenol . This results from the tert-butylation occurring at the hydroxyl group at the C1 position instead of the desired C4 position of 2-methylhydroquinone. The ratio of the desired product to this isomer is heavily dependent on the catalyst and reaction conditions.

Di-substituted Byproduct: Over-alkylation leads to the formation of 2,5-di-tert-butoxy-1-methylbenzene , where both hydroxyl groups of the 2-methylhydroquinone molecule have been etherified. This is more likely to occur with an excess of the tert-butylating agent or at higher reaction temperatures.

Unreacted Starting Material: Incomplete conversion will result in the presence of unreacted 2-methylhydroquinone in the product mixture.

C-Alkylated Products: Although O-alkylation is generally favored for phenols, some C-alkylation can occur, leading to the formation of tert-butyl groups directly attached to the benzene (B151609) ring.

The identification and quantification of these impurities are typically performed using chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to separate the components of the reaction mixture. Mass spectrometry (MS), often coupled with GC (GC-MS), is employed for the structural elucidation of the separated impurities.

The following table details the common byproducts and impurities encountered in the synthesis of this compound.

| Impurity Name | Source of Formation | Common Analytical Method |

| 3-(tert-butoxy)-2-methylphenol | Lack of regioselectivity in O-alkylation | GC, HPLC, GC-MS |

| 2,5-di-tert-butoxy-1-methylbenzene | Over-alkylation of the starting material | GC, HPLC, GC-MS |

| 2-methylhydroquinone | Incomplete reaction | HPLC, GC |

| C-alkylated phenols | Competing Friedel-Crafts C-alkylation reaction | GC-MS, NMR |

| tert-butanol / Isobutylene | Residual tert-butylating agent | GC |

Chemical Reactivity and Mechanistic Investigations of 4 Tert Butoxy 2 Methylphenol

Oxidative Reactivity and Radical Scavenging Mechanisms

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge reactive free radicals. The reactivity of 4-(tert-butoxy)-2-methylphenol as a radical scavenger is primarily associated with the hydrogen-donating ability of its phenolic hydroxyl group. The presence of the electron-donating tert-butoxy (B1229062) and methyl groups on the aromatic ring modulates this activity. The principal mechanisms by which this compound can neutralize free radicals include Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).

Hydrogen Atom Transfer (HAT) Pathways

The most common mechanism for phenolic antioxidants is Hydrogen Atom Transfer (HAT). scripps.edu In this pathway, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable phenoxyl radical. The stability of the resulting phenoxyl radical is a crucial factor driving the HAT process. For this compound, the electron-donating nature of both the para-tert-butoxy group and the ortho-methyl group helps to stabilize the resulting phenoxyl radical through resonance and inductive effects. This increased stability of the phenoxyl radical facilitates the hydrogen atom donation, making this compound a potentially effective HAT-based antioxidant. The general HAT mechanism is depicted below:

Ar-OH + R• → Ar-O• + RH

Single Electron Transfer (SET) Mechanisms

In the Single Electron Transfer (SET) mechanism, an electron is transferred from the phenolic compound to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to yield the phenoxyl radical. The SET mechanism is more favorable in polar solvents where the charged intermediates can be stabilized. The electron-rich nature of the aromatic ring in this compound, enhanced by its substituents, suggests that it could also undergo oxidation via a SET pathway.

Ar-OH + R• → [Ar-OH]•+ + R-

Kinetic Studies of Radical Reactions

Kinetic studies of radical scavenging reactions provide valuable insights into the efficiency of an antioxidant. While specific kinetic data for this compound is limited in the provided search results, data for structurally related phenols can offer a comparative perspective. For instance, the rate constants for the reaction of various substituted phenols with free radicals have been extensively studied. rsc.org These studies generally show that electron-donating substituents increase the reaction rate.

| Related Phenolic Compound | Reaction | Rate Constant (M⁻¹s⁻¹) | Solvent |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | Reaction with peroxy radicals | Varies with specific radical | Various |

| 2-t-butyl-4-methoxyphenol (BHA) | Oxidation by horseradish peroxidase | - | Aqueous |

| Substituted Phenols | H-atom transfer to galvinoxyl radical | Varies over a range of >10⁴ | Toluene |

This table presents kinetic data for related phenolic compounds to provide a qualitative understanding, as direct data for this compound is not available in the provided search results.

The steric hindrance around the phenolic hydroxyl group can also play a role in the kinetics of radical reactions. energiforsk.se In this compound, the ortho-methyl group provides some steric hindrance, which could influence its accessibility to bulky radicals.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the strongly activating hydroxyl group, the tert-butoxy group, and the methyl group. ncert.nic.inopenstax.org These groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

The directing effects of these substituents determine the position of substitution. The hydroxyl group is a powerful ortho-, para-director. The tert-butoxy group is also an ortho-, para-director. The methyl group is a weaker ortho-, para-director. In this compound, the para position relative to the hydroxyl group is occupied by the tert-butoxy group. Therefore, electrophilic attack is expected to occur at the ortho positions relative to the hydroxyl group. One of the ortho positions is occupied by a methyl group, leaving the other ortho position (C6) and the meta positions (C3 and C5) as potential sites for substitution.

Considering the combined directing effects, the most likely position for electrophilic attack is the C6 position, which is ortho to the hydroxyl group and meta to the methyl group. The C3 and C5 positions are less favored due to being meta to the strongly activating hydroxyl group. However, the bulky tert-butoxy group might exert some steric hindrance, potentially influencing the regioselectivity of the reaction. libretexts.org

Examples of electrophilic aromatic substitution reactions that this compound could undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific reaction conditions would determine the outcome and the distribution of products.

Nucleophilic Reactivity and Derivatization Potential

The nucleophilic character of this compound is primarily associated with the lone pairs of electrons on the oxygen atom of the phenolic hydroxyl group. This allows the compound to act as a nucleophile in various reactions, leading to the formation of a wide range of derivatives.

The most common derivatization reactions involving the phenolic hydroxyl group are etherification and esterification. ncert.nic.in For example, this compound can be converted to its corresponding ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). Similarly, esterification can be achieved by reacting the phenol (B47542) with a carboxylic acid or its derivative (e.g., acid chloride, anhydride).

The reactivity of the hydroxyl group can be influenced by the electronic effects of the ring substituents. The electron-donating groups on the ring of this compound increase the electron density on the oxygen atom, which might enhance its nucleophilicity. However, the ortho-methyl group could introduce some steric hindrance, potentially affecting the rate of reaction with bulky electrophiles. sydney.edu.au

Furthermore, the phenolic hydroxyl group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic substitution reactions at the aromatic carbon. nih.gov This opens up possibilities for introducing a variety of functional groups onto the aromatic ring.

The derivatization of phenols is a common strategy in organic synthesis to modify their properties and to prepare new compounds with specific applications. chemcoplus.co.jpsigmaaldrich.comgcms.cztcichemicals.com The presence of multiple functional groups in this compound offers a versatile platform for the synthesis of a diverse array of derivatives.

Thermal and Photochemical Degradation Pathways

The stability of this compound is compromised under conditions of elevated temperature and upon exposure to ultraviolet radiation, leading to a series of degradation reactions. The specific pathways are dictated by the nature of the energetic input.

The thermal decomposition of sterically hindered phenols, such as butylated hydroxytoluene (BHT), a compound structurally related to this compound, has been a subject of significant study. The thermal degradation of BHT primarily yields isobutene and 2-tert-butyl-4-methylphenol (B42202). nih.gov For 4-tert-butylphenol (B1678320), thermal stability has been investigated in the temperature range of 673–738 K, where isomerization reactions play a predominant role. researchgate.net The decomposition of similar phenolic compounds, like 2-propylphenol, proceeds via rearrangement and dealkylation, yielding products such as phenol and cresols. researchgate.net

Drawing parallels from these findings, the thermal degradation of this compound is anticipated to proceed through the homolytic cleavage of the tert-butoxy group. This process would likely result in the formation of a phenoxyl radical and a tert-butoxy radical. The subsequent reactions of these radical species can lead to a variety of degradation products.

In the realm of photochemical degradation, studies on related phenolic compounds offer valuable insights. For instance, vapor-phase 2-tert-butyl-4-methylphenol is known to degrade in the atmosphere through reactions with photochemically generated hydroxyl radicals, with an estimated half-life of approximately 7.7 hours. nih.gov The photocatalytic degradation of 4-tert-butylphenol has been successfully demonstrated using catalysts like silver carbonate (Ag2CO3) under simulated solar light, achieving complete degradation. mdpi.com Furthermore, advanced oxidation processes (AOPs) employing UV light, such as the UV/H2O2 system, have been shown to be highly effective in degrading 4-tert-butylphenol in aqueous solutions. researchgate.net

Based on these precedents, the photochemical degradation of this compound is expected to be initiated by the absorption of UV radiation, leading to the formation of excited states and subsequent bond cleavage. The presence of photosensitizers or the generation of reactive oxygen species in the medium would significantly influence the degradation pathway and efficiency.

Interactive Data Table: Potential Degradation Products of this compound

| Degradation Type | Proposed Product | Formation Pathway |

| Thermal | 2-methylhydroquinone | Cleavage of the tert-butyl group from the tert-butoxy ether, followed by rearrangement. |

| Thermal | Isobutene | Elimination from the tert-butoxy group. |

| Thermal | 2-methylphenol (o-cresol) | Cleavage of the entire tert-butoxy group. |

| Photochemical | Hydroxylated derivatives | Reaction with photochemically generated hydroxyl radicals. |

| Photochemical | Quinone-type structures | Further oxidation of hydroxylated intermediates. |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound is centered around the phenolic hydroxyl group, which can undergo oxidation to form a phenoxyl radical. The electrochemical behavior of hindered phenols like 2,6-di-tert-butyl-4-methylphenol (BHT) has been extensively studied and provides a solid framework for understanding the electrochemical characteristics of this compound. oup.comoup.comresearchgate.net

The electrochemical oxidation of phenols is a key process in their function as antioxidants. nih.gov The oxidation potential of a phenol is a measure of its ability to donate a hydrogen atom or an electron, a critical factor in its antioxidant efficacy. For many hindered phenols, cyclic voltammetry reveals a quasi-reversible oxidation wave corresponding to the formation of a relatively stable phenoxyl radical. oup.com The stability of this radical is influenced by the steric hindrance provided by the ortho-substituents. nih.gov

In the case of this compound, the tert-butoxy group at the para position and the methyl group at the ortho position will influence the electron density of the aromatic ring and the stability of the resulting phenoxyl radical. The electrochemical oxidation is expected to be an irreversible or quasi-reversible process, depending on the stability of the initially formed radical cation and its subsequent deprotonation to the phenoxyl radical. The potential at which this oxidation occurs is a critical parameter. For comparison, the oxidation potentials of a series of hindered phenols linked to heterocycles have been shown to be comparable to that of BHT. nih.gov

The general mechanism for the electrochemical oxidation of a phenol (ArOH) involves an initial one-electron transfer to form a radical cation (ArOH•+), which then undergoes rapid deprotonation to yield the phenoxyl radical (ArO•). This phenoxyl radical can then undergo further reactions, such as dimerization or reaction with other species in the solution.

Interactive Data Table: Expected Electrochemical Parameters for this compound

| Parameter | Expected Behavior/Value | Rationale based on Structurally Similar Compounds |

| Oxidation Potential (Epa) | Moderately positive | The electron-donating methyl group and electron-withdrawing (by induction) but also potentially donating (by resonance) tert-butoxy group will influence the ease of oxidation. Compared to BHT, the presence of only one ortho-alkyl group might lead to a slightly different potential. |

| Reversibility | Quasi-reversible to Irreversible | The stability of the phenoxyl radical is key. The single ortho-methyl group provides less steric protection than the two tert-butyl groups in BHT, potentially leading to faster follow-up reactions and thus less reversibility. |

| Mechanism | ECE (Electron transfer, Chemical step, Electron transfer) or EC (Electron transfer, Chemical step) | Initial one-electron oxidation to a radical cation, followed by deprotonation to a phenoxyl radical. The radical may undergo further oxidation or other chemical reactions. |

Theoretical and Computational Studies of 4 Tert Butoxy 2 Methylphenol

Electronic Structure Calculations and Molecular Orbital Theory

This section would typically detail the findings from quantum mechanical calculations on the molecule.

DFT studies would provide insights into the electron density distribution and reactivity sites of 4-(tert-butoxy)-2-methylphenol. Calculations, likely using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would yield values for the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated to visualize electrophilic and nucleophilic sites, identifying the phenolic hydrogen as the primary site for hydrogen atom abstraction by free radicals.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value (a.u.) | Description |

|---|---|---|

| HOMO Energy | (Data Not Available) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | (Data Not Available) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | (Data Not Available) | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential | (Data Not Available) | Energy required to remove an electron; relevant to the SET mechanism of antioxidant action. |

More computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would offer a higher level of accuracy for the electronic properties. These methods would be used to benchmark the DFT results and provide more reliable calculations of ionization potentials and electron affinities, which are crucial for evaluating the different pathways of antioxidant activity.

Conformational Analysis and Intramolecular Interactions

A computational conformational analysis would explore the potential energy surface of the molecule by rotating the tert-butoxy (B1229062) and hydroxyl groups. This analysis would identify the most stable conformer(s) and the energy barriers between them. The orientation of the bulky tert-butoxy group relative to the phenolic ring and the methyl group would be a key focus, as steric hindrance can significantly influence reactivity. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the ether oxygen of the butoxy group would also be investigated, as its presence or absence can affect the O-H bond strength.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | (Data Not Available) | 0.00 | (Data Not Available) |

| 2 | (Data Not Available) | (Data Not Available) | (Data Not Available) |

Prediction of Spectroscopic Parameters for Mechanistic Elucidation

Theoretical calculations are instrumental in predicting spectroscopic data (IR, NMR), which helps in the structural confirmation of the molecule and its potential reaction intermediates. For instance, the calculated vibrational frequency of the O-H stretch in the infrared (IR) spectrum would serve as a probe for its bonding environment. Similarly, calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) would aid in the assignment of experimental spectra.

Computational Modeling of Reaction Mechanisms and Transition States

This section would focus on the antioxidant mechanisms. The primary mechanism for phenolic antioxidants is often Hydrogen Atom Transfer (HAT). Computational models would calculate the Bond Dissociation Enthalpy (BDE) for the phenolic O-H bond, a key indicator of antioxidant efficacy in the HAT mechanism. Lower BDE values suggest easier hydrogen donation to a radical. Alternative mechanisms like Sequential Proton-Loss Electron-Transfer (SPLET) would also be modeled by calculating proton affinities and ionization potentials of the corresponding phenoxide anion. Locating the transition state structures for these reactions would allow for the calculation of activation energies and reaction rate constants.

Table 3: Hypothetical Calculated Parameters for Antioxidant Activity

| Parameter | Mechanism | Calculated Value |

|---|---|---|

| O-H Bond Dissociation Enthalpy (BDE) | HAT | (Data Not Available) |

| Proton Affinity (PA) of Phenoxide | SPLET | (Data Not Available) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

While no specific QSRR studies featuring this compound have been found, such research on related 4-alkoxyphenols exists. A QSRR study would involve correlating various calculated molecular descriptors (like BDE, HOMO energy, steric parameters, etc.) for a series of related phenols with their experimentally measured antioxidant activities. This would result in a mathematical model capable of predicting the reactivity of new, untested compounds, aiding in the rational design of more potent antioxidants.

Molecular Dynamics Simulations of Reactive Processes

Molecular dynamics (MD) simulations that specifically detail the reactive processes of this compound are not extensively documented in publicly available research. However, the principles of reactive molecular dynamics, particularly using force fields like ReaxFF, and ab initio molecular dynamics (AIMD) are well-established for predicting the behavior of complex organic molecules under various conditions. wikipedia.orgchemrxiv.org These computational techniques are powerful tools for elucidating reaction mechanisms, identifying transient species, and understanding the degradation pathways of phenolic compounds.

Reactive force fields such as ReaxFF are designed to model the continuous breaking and forming of chemical bonds during a simulation, making them suitable for studying large-scale chemical events like pyrolysis or oxidation that are too computationally expensive for purely quantum mechanical methods. wikipedia.orglammps.orgpsu.edu This method relies on a bond-order formalism, where the interactions between atoms change dynamically based on their instantaneous positions, allowing the simulation to capture complex reaction cascades automatically. lammps.org For instance, ReaxFF has been successfully applied to investigate the high-temperature gas-phase oxidation of various hydrocarbons, correctly predicting reactivity trends and identifying key initiation reactions such as hydrogen abstraction by molecular oxygen. psu.eduresearchgate.net

In the context of this compound, a reactive MD simulation could be employed to study its thermal decomposition. By simulating the molecule at high temperatures, one could track the evolution of chemical species over time. The expected initial steps would likely involve the homolytic cleavage of the weakest bonds in the molecule. Based on typical bond dissociation energies, this would likely be the O-H bond of the phenolic group or the C-C bond connecting the tert-butyl group to the aromatic ring.

A hypothetical simulation of the thermal degradation of this compound might reveal the following sequence of events:

Initiation: At elevated temperatures, the initial bond scission would lead to the formation of radical species. The primary initiation pathways would likely be the breaking of the tert-butoxy C-O bond or the phenolic O-H bond.

Propagation: The initial radicals would then react with other intact molecules or decompose further. For example, a tert-butoxy radical could abstract a hydrogen atom from the methyl group of another molecule, propagating a radical chain reaction.

Termination: The simulation would track the combination of various radical species to form stable final products.

The insights gained from such simulations are valuable for understanding material stability, combustion chemistry, and the formation of potential degradation byproducts. While specific experimental or simulation data for this compound is scarce, the table below provides a representative example of the type of data that could be generated from a reactive MD simulation of its decomposition, based on studies of similar organic molecules. nih.gov

Table 1: Representative Data from a Hypothetical Reactive MD Simulation of this compound Decomposition at 1500 K

| Simulation Time (picoseconds) | This compound (molecules) | Phenoxy Radical Species (count) | Tert-butyl Radical (count) | Methane (molecules) | Isobutene (molecules) | Water (molecules) |

| 0 | 100 | 0 | 0 | 0 | 0 | 0 |

| 10 | 85 | 12 | 8 | 2 | 5 | 1 |

| 20 | 62 | 25 | 18 | 7 | 12 | 4 |

| 50 | 25 | 38 | 29 | 15 | 23 | 10 |

| 100 | 5 | 15 | 10 | 22 | 35 | 18 |

This table is a hypothetical representation to illustrate the potential output of a reactive molecular dynamics simulation and is not based on published experimental data for this specific compound.

Furthermore, ab initio molecular dynamics (AIMD) could provide a more accurate, albeit computationally intensive, picture of specific reaction steps. chemrxiv.org In AIMD, the forces between atoms are calculated on-the-fly using quantum mechanics, which is crucial for modeling reactions involving subtle electronic effects, such as the antioxidant action of phenols. For example, AIMD could be used to study the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species, a key mechanism by which phenolic antioxidants inhibit oxidation.

While direct molecular dynamics studies on the reactive processes of this compound are yet to be widely published, the existing computational methodologies provide a robust framework for future investigations into its thermal stability, oxidation, and other chemical transformations.

Derivatization and Structural Modification of 4 Tert Butoxy 2 Methylphenol

Synthesis of Novel Analogs with Modified Phenolic Structures

The synthesis of novel analogs of 4-(tert-butoxy)-2-methylphenol often begins with the modification of a related precursor, p-cresol (B1678582) (4-methylphenol). One common approach is the Friedel-Crafts tert-butylation of p-cresol to produce 2-tert-butyl-4-methylphenol (B42202). google.com This intermediate serves as a foundational building block for further structural variations.

Several methods have been developed for this initial alkylation step, including the use of tert-butanol (B103910) or isobutylene (B52900) as the alkylating agent in the presence of a catalyst. google.comgoogle.com Innovations in this process aim to improve yield, selectivity, and environmental friendliness. For instance, the use of polysulfonic acid-based ionic liquids as catalysts in the presence of cyclohexane (B81311) has been reported to offer high conversion rates and easy catalyst recycling. google.com Another approach utilizes mesoporous molecular sieves like HAlMCM-41 as catalysts, which also provides high selectivity and operates at relatively low temperatures. google.com

Once the core phenolic structure is established, further modifications can be introduced. For example, related phenolic compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), are synthesized from 4-methylphenol by reaction with 2-methylpropene in the presence of phosphoric acid. chegg.com This highlights how different substitution patterns on the phenol (B47542) ring can be achieved to create a variety of analogs.

Esterification and Etherification Reactions at the Hydroxyl Group

The hydroxyl group of this compound and its analogs is a prime site for derivatization through esterification and etherification reactions. These reactions convert the phenol into esters and ethers, respectively, which can alter the compound's chemical and physical properties.

Esterification: The Fischer esterification is a classic method for converting carboxylic acids and alcohols (or phenols) into esters using an acid catalyst. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol or phenol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Various acid catalysts can be employed, including sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl group of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of the phenol, and subsequent elimination of water. masterorganicchemistry.com

Modern advancements in esterification include the use of milder and more selective reagents. For example, borane-tetrahydrofuran (B86392) complex can be used to generate triacyloxyboranes, which then react with phenols to form esters in high yields. organic-chemistry.org

Etherification: Etherification of the phenolic hydroxyl group can also be achieved through various synthetic routes. A notable example is the copper-catalyzed amino etherification of alkenes, where silyl (B83357) ethers derived from phenols can be used as precursors. acs.org This method allows for the formation of complex amino ether products. acs.org

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The existing substituents on the ring—the tert-butoxy (B1229062), methyl, and hydroxyl groups—direct incoming electrophiles to specific positions, primarily ortho and para to the activating groups.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃. pressbooks.pub

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This reaction is reversible. pressbooks.pub

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups. However, the presence of the strongly activating hydroxyl group can lead to side reactions and rearrangements. msu.edu

The bulky tert-butoxy group can exert a significant steric effect, influencing the regioselectivity of these reactions. For instance, in the nitration of compounds with a tert-butyl group, the substitution at the ortho position is often hindered, leading to a higher proportion of the para product. msu.edu

Nucleophilic aromatic substitution can also occur, particularly if the aromatic ring is activated by strongly electron-withdrawing groups. libretexts.org The mechanism typically involves the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Impact of Structural Modifications on Chemical Reactivity and Mechanistic Pathways

Structural modifications to this compound have a profound impact on its chemical reactivity and the mechanistic pathways of its reactions.

The electronic nature of substituents on the aromatic ring influences the reactivity towards electrophiles. Electron-donating groups, such as the hydroxyl and methoxy (B1213986) groups, increase the rate of electrophilic substitution by stabilizing the positively charged intermediate (benzenonium ion). msu.edu Conversely, electron-withdrawing groups decrease the reaction rate.

Steric hindrance from bulky substituents like the tert-butyl group can affect the accessibility of certain positions on the ring to incoming reagents. This steric effect can alter the ratio of ortho, meta, and para substituted products. msu.edu

Modification of the hydroxyl group through esterification or etherification changes its directing effect in electrophilic aromatic substitution reactions. For example, converting the hydroxyl group to an ester or ether group can alter its activating strength and the ortho/para directing influence.

Furthermore, the hydrogen-donating ability of the phenolic hydroxyl group, a key factor in its antioxidant activity, is sensitive to the surrounding substituents. The presence of ortho-substituents can influence the O-H bond dissociation energy and the kinetics of hydrogen atom transfer. nih.gov

Development of Conjugates and Polymeric Forms (Focus on chemical synthesis and structure)

The chemical structure of this compound and its derivatives makes them suitable for incorporation into larger molecules, such as conjugates and polymers.

Conjugates: Phenolic compounds can be conjugated with other molecules to create hybrid structures with combined or enhanced properties. For instance, the Mannich reaction, which involves the aminoalkylation of an acidic proton located ortho or para to a hydroxyl group, can be used to synthesize aminomethylphenol compounds. researchgate.net These compounds can act as ligands for metal ions. researchgate.net The reaction of a phenol with formaldehyde (B43269) and a secondary amine, such as dimethylamine, yields an N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine, which can be further modified. google.com

Polymeric Forms: Phenolic compounds can be incorporated into polymeric structures to impart specific properties, such as antioxidant capabilities. For example, 2,6-di-tert-butylphenol (B90309) has been modified and attached to a polystyrene backbone to create a heterogeneous antioxidant. merckmillipore.com This involves synthesizing a polymer that incorporates the phenolic unit, thereby immobilizing the antioxidant functionality within the polymer matrix.

The synthesis of such polymeric forms often involves the polymerization of a monomer that contains the desired phenolic moiety. The choice of polymerization technique and the structure of the monomer are critical in determining the properties of the final polymeric material.

Mechanistic Applications of 4 Tert Butoxy 2 Methylphenol in Material Stabilization

Polymer Stabilization Mechanisms

The degradation of polymers is frequently an auto-oxidative process that proceeds via a free-radical chain reaction. 4-(Tert-butoxy)-2-methylphenol intervenes in this cycle through several key mechanisms.

Radical Chain Breaking in Polymer Degradation

The principal function of this compound in polymer stabilization is as a chain-breaking antioxidant. The process of oxidative degradation is initiated by the formation of alkyl radicals (R•) on the polymer backbone due to stressors like heat or UV radiation. These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•), which are the key species that propagate the chain reaction by abstracting hydrogen from another polymer chain, creating a new alkyl radical and a hydroperoxide (ROOH).

This compound disrupts this propagating cycle by donating its phenolic hydrogen atom to the peroxy radical. nbinno.com This reaction is highly favorable because it converts the highly reactive peroxy radical into a more stable hydroperoxide and generates a phenoxy radical from the antioxidant.

Reaction Scheme: ROO• (Peroxy radical) + ArOH (Phenolic Antioxidant) → ROOH (Hydroperoxide) + ArO• (Phenoxy radical)

The resulting phenoxy radical is significantly less reactive than the peroxy radical it replaces. Its stability is enhanced by two structural features: the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the ortho-methyl group. nbinno.com This stabilized radical has a low propensity to abstract hydrogen from the polymer backbone, effectively terminating the kinetic chain of oxidation. nbinno.com

Hydroperoxide Decomposition Pathways

The formation of hydroperoxides (ROOH) is an unavoidable consequence of the radical scavenging process. While more stable than peroxy radicals, hydroperoxides are a latent threat to polymer integrity, as they can decompose under thermal or photolytic stress into highly reactive alkoxy (RO•) and hydroxyl (•OH) radicals, re-initiating the degradation cycle. researchgate.netchemicals.co.uk

Decomposition Reaction: ROOH → RO• + •OH

While primary phenolic antioxidants like this compound are not hydroperoxide decomposers themselves, their presence is crucial for scavenging the secondary radicals (RO•, •OH) that are generated from hydroperoxide breakdown. This "mopping up" action is a critical secondary function that prevents newly formed radicals from launching further degradation chains. The primary decomposition of hydroperoxides into non-radical, stable products is typically handled by co-stabilizers.

Synergistic Effects with Co-Stabilizers (Chemical interactions)

To achieve comprehensive stabilization, this compound is often used in conjunction with secondary antioxidants, such as phosphites or thioethers, creating a synergistic effect that is greater than the sum of the individual components. plaschina.com.cnresearchgate.netspecialchem.com This synergy arises from a complementary division of labor in combating oxidative degradation. nih.govresearchgate.net

Radical Scavenging (Primary Antioxidant): this compound performs its primary role of donating hydrogen to chain-propagating peroxy radicals (ROO•).

Hydroperoxide Decomposition (Secondary Antioxidant): The phosphite co-stabilizer directly attacks the hydroperoxides (ROOH) formed during the radical scavenging process and converts them into stable, non-radical alcohols. researchgate.net

Phosphite Reaction: ROOH + P(OR')₃ → ROH + O=P(OR')₃

This synergistic interaction provides a robust stabilization system. The phosphite prevents the buildup of unstable hydroperoxides, thereby suppressing the main source of new radical generation, which in turn reduces the consumption rate of the primary phenolic antioxidant. specialchem.com This allows this compound to be more efficiently utilized for scavenging the few radicals that do form during initial processing or environmental exposure.

| Stabilizer Class | Primary Function | Target Species | Resulting Product |

| This compound (Phenolic Antioxidant) | Chain-Breaking Radical Scavenger | Peroxy Radicals (ROO•) | Stable Hydroperoxides (ROOH) |

| Phosphite Ester (Co-Stabilizer) | Hydroperoxide Decomposer | Hydroperoxides (ROOH) | Stable Alcohols (ROH) |

Mechanistic Roles in Preventing Oxidative Degradation of Organic Materials

The utility of this compound extends beyond solid polymers to a variety of organic materials, including lubricants, fuels, and oils, which are all susceptible to oxidative degradation. nbinno.com The fundamental mechanism remains the same: interruption of free-radical autoxidation. nbinno.com

In liquid-phase applications like lubricants, oxidation leads to an increase in viscosity, sludge formation, and the generation of corrosive acids. This compound functions by scavenging the peroxy radicals that form within the hydrocarbon base oil, thereby preventing the chain reactions that lead to the formation of these harmful degradation products. nbinno.com Its efficacy in these systems is enhanced by its good solubility in non-polar environments, a characteristic imparted by its alkyl and tert-butoxy (B1229062) groups. nih.gov

Influence of Molecular Structure on Stabilization Efficacy (Chemical perspective)

The high efficacy of this compound as a stabilizer is a direct result of the specific arrangement of functional groups on its phenol (B47542) ring. Each substituent plays a distinct role in modulating its antioxidant activity. researchgate.netnih.gov

Phenolic Hydroxyl (-OH) Group: This is the active site of the molecule, responsible for donating the hydrogen atom that neutralizes free radicals. nih.gov

Ortho-Methyl (-CH₃) Group: The methyl group at the ortho position provides a degree of steric hindrance around the hydroxyl group. This hindrance helps to stabilize the phenoxy radical formed after hydrogen donation, making it less likely to engage in undesirable side reactions. nbinno.com

Para-Tert-butoxy (-OC(CH₃)₃) Group: The tert-butoxy group in the para position is a critical feature that enhances the molecule's antioxidant potency. As an electron-donating group, it increases the electron density of the aromatic ring. nih.gov This electronic effect accomplishes two things:

It weakens the phenolic O-H bond, lowering the bond dissociation energy and making the hydrogen atom easier to abstract by a peroxy radical, thus increasing the rate of the radical scavenging reaction.

It provides significant resonance stabilization to the resulting phenoxy radical, further decreasing its reactivity and solidifying its role as a chain terminator. nih.gov

The combination of moderate steric hindrance from the ortho-methyl group and powerful electronic donation from the para-tert-butoxy group results in a highly efficient and reactive radical scavenger.

| Structural Feature | Position | Chemical Role | Impact on Stabilization Efficacy |

| Hydroxyl Group | C1 | Active H-donor | Essential for radical scavenging |

| Methyl Group | C2 (ortho) | Steric Hindrance | Stabilizes the resulting phenoxy radical, preventing propagation |

| Tert-butoxy Group | C4 (para) | Electron-Donating Group | Weakens O-H bond for faster reaction; stabilizes phenoxy radical via resonance |

Environmental Chemistry and Degradation Pathways of 4 Tert Butoxy 2 Methylphenol

Photodegradation Mechanisms in Aquatic and Atmospheric Environments

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental fate of many organic chemicals. For 4-(tert-butoxy)-2-methylphenol, this can occur through direct absorption of light or via reactions with photochemically generated reactive species.

Direct Photolysis Pathways

Direct photolysis involves the absorption of solar radiation by the this compound molecule itself, leading to its decomposition. Phenolic compounds can undergo photodissociation, particularly through the fission of the O-H bond, upon absorbing near-UV light. This process results in the formation of phenoxyl radicals. For substituted phenols like this compound, excitation to a ππ* electronic state can lead to the loss of a hydrogen atom, either directly or after internal conversion to the ground state.

Indirect Photolysis via Reactive Species (e.g., hydroxyl radicals)

In natural waters and the atmosphere, the degradation of organic compounds is often dominated by indirect photolysis. This process is mediated by reactive oxygen species, primarily hydroxyl radicals (•OH), which are formed from the photolysis of substances like hydrogen peroxide and nitrates. Hydroxyl radicals are highly reactive and can readily attack the aromatic ring of phenolic compounds. The reaction of •OH with this compound is expected to proceed via addition to the aromatic ring or hydrogen abstraction from the phenolic hydroxyl group, initiating a cascade of oxidative reactions that lead to the breakdown of the parent molecule.

Identification of Photodegradation Products

Biodegradation Mechanisms and Microbial Transformation

Microbial activity plays a crucial role in the environmental degradation of organic pollutants. The biodegradation of this compound can occur under both aerobic and anaerobic conditions, with different microbial communities and metabolic pathways involved.

Aerobic Biodegradation Pathways

Under aerobic conditions, bacteria and fungi can degrade phenolic compounds through the action of oxygenase enzymes. The initial step in the aerobic biodegradation of phenols typically involves the hydroxylation of the aromatic ring to form a catechol derivative. This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes, which can occur via either an ortho- or meta-cleavage pathway. These pathways ultimately lead to the formation of intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle, resulting in the complete mineralization of the compound to carbon dioxide and water. For substituted phenols, the nature and position of the substituents can influence the rate and pathway of degradation.

Anaerobic Transformation Processes

In the absence of oxygen, the microbial degradation of phenolic compounds is a more complex process that involves a consortium of microorganisms. The initial activation of the phenol (B47542) ring under anaerobic conditions is a key and often rate-limiting step. For some phenols, this can involve carboxylation or the addition of a cosubstrate like fumarate to the methyl group, as seen in the anaerobic degradation of p-cresol (B1678582). Following the initial activation, the aromatic ring is reduced and subsequently cleaved. The resulting aliphatic compounds are then fermented to simpler molecules like acetate, hydrogen, and carbon dioxide, which can then be utilized by methanogenic archaea to produce methane. Studies on related alkylphenols have shown that compounds with branched alkyl chains can be more resistant to anaerobic degradation.

Metabolite Identification and Fate

While no specific studies have identified the metabolites of this compound, its degradation is expected to proceed through several key pathways, primarily initiated by microbial or enzymatic action. The primary point of metabolic attack would likely be the ether linkage, which is a common target for enzymatic cleavage.

Key Predicted Metabolic Pathways:

Ether Cleavage: The most probable initial step is the cleavage of the tert-butoxy (B1229062) ether bond. This would result in the formation of 2-methylhydroquinone and tert-butanol (B103910) . This type of dealkylation is a common metabolic pathway for phenolic ethers.

Hydroxylation: Another potential pathway is the hydroxylation of the aromatic ring, catalyzed by microbial monooxygenase or dioxygenase enzymes. This would introduce additional hydroxyl groups, making the molecule more polar and susceptible to further degradation.

Methyl Group Oxidation: The methyl group attached to the phenolic ring could undergo oxidation to form a hydroxymethyl group, which could be further oxidized to a carboxylic acid.

Ring Cleavage: Following the initial transformations, the resulting catechols or hydroquinones would be susceptible to aromatic ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids that can be funneled into central metabolic pathways like the Krebs cycle.

The ultimate fate of the metabolites would be mineralization to carbon dioxide and water under aerobic conditions. The tert-butanol formed from ether cleavage is generally considered to be readily biodegradable in the environment.

Table 1: Predicted Metabolites of this compound and Their Likely Fate

| Predicted Metabolite | Formation Pathway | Probable Environmental Fate |

| 2-Methylhydroquinone | Ether Cleavage | Further oxidation and ring cleavage |

| tert-Butanol | Ether Cleavage | Readily biodegradable |

| Hydroxylated derivatives | Ring Hydroxylation | Increased water solubility, further degradation |

| Carboxylic acid derivatives | Methyl Group Oxidation | Further metabolism |

Hydrolytic Stability and Chemical Degradation in Aqueous Media

Hydrolysis is the process of a chemical reaction in which a molecule of water ruptures one or more chemical bonds. In the case of this compound, the key bond susceptible to hydrolysis would be the ether linkage.

Based on the chemical structure, this compound is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 4-9). Tert-butyl ethers are generally resistant to hydrolysis unless catalyzed by strong acids, which are not typically found in the natural environment. Therefore, abiotic hydrolysis is not anticipated to be a significant degradation pathway for this compound in aqueous media.

Chemical degradation in aqueous media could also occur through photolysis, particularly direct photolysis by sunlight. Phenolic compounds can absorb light in the environmentally relevant UV spectrum, which can lead to the formation of reactive species and subsequent degradation. However, without experimental data, the rate and significance of photolysis for this compound remain speculative.

Oxidative Degradation in Soil and Sediment Matrices

In soil and sediment, the degradation of this compound is expected to be primarily driven by microbial oxidative processes. The rate and extent of degradation will depend on various factors including soil type, organic matter content, temperature, pH, and the presence of acclimated microbial populations.

Key Oxidative Degradation Processes:

Aerobic Biodegradation: In the presence of oxygen, aerobic microorganisms are likely the main drivers of degradation. As mentioned in section 7.2.3, these microorganisms would likely initiate degradation through ether cleavage or hydroxylation of the aromatic ring. The presence of a methyl group on the phenol ring can influence the rate of degradation, in some cases making it more recalcitrant than the parent phenol.

Anaerobic Biodegradation: Under anaerobic conditions, the degradation of phenolic compounds is generally slower. The degradation pathway would likely involve reductive de-etherification followed by fermentation of the resulting aromatic compounds.

The sorption of this compound to soil and sediment particles will also play a crucial role in its environmental fate. The compound is expected to have moderate hydrophobicity, suggesting that it will partition to organic matter in soil and sediment. This sorption can reduce its bioavailability for microbial degradation but also limit its mobility and leaching into groundwater.

Assessment of Degradation Kinetics in Environmental Systems

A quantitative assessment of the degradation kinetics of this compound is not possible without experimental data. Degradation kinetics are typically described by parameters such as the half-life (the time it takes for half of the initial concentration of a substance to degrade).

The degradation of many organic compounds in the environment can often be approximated by first-order kinetics, where the rate of degradation is proportional to the concentration of the compound.

Factors Influencing Degradation Kinetics:

Environmental Matrix: Degradation rates are expected to differ significantly between water, soil, and sediment due to differences in microbial populations, redox conditions, and bioavailability.

Temperature: As with most biological and chemical processes, degradation rates are expected to increase with temperature.

pH: The pH of the medium can affect the activity of degradative enzymes and the chemical stability of the compound.

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) can impact microbial activity and thus the rate of biodegradation.

Acclimation of Microbial Communities: The presence of microbial communities that have been previously exposed to similar compounds can lead to faster degradation rates.

Table 2: Hypothetical Degradation Half-Lives of this compound in Different Environmental Compartments (for illustrative purposes only)

| Environmental Compartment | Predicted Degradation Rate | Estimated Half-Life Range |

| Surface Water | Slow to Moderate | Weeks to Months |

| Soil (aerobic) | Moderate | Weeks to Months |

| Sediment (anaerobic) | Slow | Months to Years |

Disclaimer: The half-life values in this table are purely illustrative and are not based on experimental data for this compound. They are intended to provide a general sense of the expected persistence based on the behavior of similar phenolic compounds.

Advanced Analytical Methodologies for Characterization and Mechanistic Studies

Chromatographic Techniques for Separation and Quantification of Reaction Intermediates

Chromatography is an indispensable tool for the separation and quantification of compounds in a mixture. For the analysis of 4-(tert-butoxy)-2-methylphenol and its reaction intermediates, which may include a variety of structurally similar phenols and their derivatives, hyphenated chromatographic techniques are particularly powerful.

Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and thermally stable compounds like this compound and its reaction byproducts. The method combines the superior separation capability of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. oiv.int

In a typical GC-MS analysis, the sample is first vaporized and injected into the GC column. Separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. cyberleninka.ru The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for preliminary identification.

Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. cyberleninka.ru This allows for unambiguous identification of known compounds by library matching and aids in the structural elucidation of unknown intermediates. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity for target analytes. oiv.int

A representative GC-MS method for analyzing phenolic compounds is often preceded by a sample preparation step, such as solid-phase microextraction (SPME), to concentrate the analytes from a complex matrix. oiv.int

Table 1: Illustrative GC-MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| Gas Chromatograph | |

| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 260°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, 1 mL/min constant flow |

| Oven Program | 50°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) |

This table presents typical parameters and may be optimized based on the specific instrumentation and analytical goals. cyberleninka.ruoiv.int

For compounds that are thermally labile, non-volatile, or highly polar, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the analytical method of choice. This technique is particularly valuable for studying reaction intermediates that may be more polar than the parent this compound, such as hydroxylated or conjugated derivatives. LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting trace-level intermediates in complex reaction mixtures. researchgate.net

The separation in LC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase within a column. Reversed-phase chromatography, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol), is commonly employed for phenolic compounds. nih.gov

After elution from the LC column, the analytes are introduced into the mass spectrometer via an interface that vaporizes the solvent and ionizes the compounds. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, as it minimizes fragmentation and typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-. verdeanalitica.com.br

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. A specific precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process is invaluable for confirming the identity of compounds and for the structural elucidation of unknown reaction products. taylorandfrancis.com

Table 2: Representative LC-MS/MS Parameters for Analysis of Phenolic Derivatives

| Parameter | Setting |

|---|---|

| Liquid Chromatograph | |

| Column | C18 reversed-phase, 100 mm x 2.1 mm ID, 2.6 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Desolvation Temp | 350°C |

This table provides example parameters that require optimization for specific applications. verdeanalitica.com.brnih.gov

In reactions where this compound might be involved in polymerization or lead to the formation of high-molecular-weight byproducts, Size Exclusion Chromatography (SEC) is an essential analytical tool. Unlike other chromatographic methods that separate based on chemical interactions, SEC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org

The stationary phase in SEC consists of porous particles with a carefully controlled pore size distribution. paint.org As the polymer solution passes through the column, larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. paint.org

This technique is primarily used to determine the molecular weight distribution (MWD), number-average molecular weight (Mn), and weight-average molecular weight (Mw) of polymeric materials. mdpi.com By coupling SEC with detectors such as refractive index (RI), UV-Vis, and multi-angle light scattering (MALS), it is possible to obtain absolute molecular weight information and insights into the polymer's conformation and branching. nih.gov The analysis of polymeric derivatives of this compound by SEC can provide crucial information on polymerization kinetics and the structure of the resulting macromolecules.

Spectroscopic Techniques for Structural Elucidation of Products and Intermediates

While chromatography excels at separation and quantification, spectroscopy is the cornerstone of structural elucidation. Spectroscopic methods provide detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous determination of molecular structure in solution. jchps.com It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) to provide detailed information about the chemical environment of each atom in a molecule.

For the study of reactions involving this compound, NMR is invaluable. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of hydrogen and carbon atoms present. The chemical shift of each signal provides information about the electronic environment of the nucleus, while the integration of ¹H signals reveals the relative number of protons. Spin-spin coupling in ¹H NMR provides information about the connectivity of neighboring protons. youtube.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding framework of a molecule. These techniques allow chemists to piece together the molecular puzzle, identifying how different atoms are connected. By analyzing the NMR spectra of intermediates and final products, one can deduce the structural changes that have occurred, providing profound insights into the reaction mechanism. ias.ac.in

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. Both methods probe the vibrational modes of molecules, but they operate on different principles and have different selection rules, often providing complementary information. nih.gov

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending). jchps.com The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Specific functional groups give rise to characteristic absorption bands at known frequencies. For instance, in reactions of this compound, IR spectroscopy can be used to monitor the characteristic O-H stretching band of the phenol (B47542) group (around 3200-3600 cm⁻¹), the C-O stretching of the ether linkage (around 1200-1300 cm⁻¹), and vibrations associated with the aromatic ring.

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational frequencies of the molecule. ualberta.ca Raman is particularly sensitive to nonpolar bonds and symmetric vibrations, making it complementary to IR. It can be especially useful for analyzing reactions in aqueous media, as water is a weak Raman scatterer. nih.gov

By monitoring the appearance or disappearance of specific vibrational bands using in-situ IR or Raman probes, researchers can track the consumption of reactants and the formation of products in real-time, providing valuable kinetic and mechanistic data. plu.mx

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Monitoring

UV-Vis spectroscopy is a powerful and non-destructive technique for monitoring the kinetics of chemical reactions involving this compound. The principle of this method lies in the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. thermofisher.com By tracking the change in absorbance at a specific wavelength corresponding to the maximum absorption (λmax) of this compound over time, the rate of its degradation or transformation can be accurately determined. thermofisher.comresearchgate.netntnu.no

In a typical kinetic experiment, a solution of this compound is subjected to specific reaction conditions, such as the presence of an oxidizing agent or exposure to UV light. The UV-Vis spectrum of the solution is recorded at regular intervals. A decrease in the absorbance at the λmax of the parent compound indicates its consumption, while the appearance of new absorption bands at different wavelengths can signify the formation of intermediate or final products.

The data obtained from these time-resolved spectra can be used to determine the reaction order and the rate constant (k). By plotting the concentration of this compound (or a function of its concentration, such as the natural logarithm or its inverse) against time, a linear relationship can be established, which is indicative of the reaction order. thermofisher.com